molecular formula C14H11N3O3S B14149434 N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 713128-09-7

N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B14149434
CAS No.: 713128-09-7
M. Wt: 301.32 g/mol
InChI Key: YOZFGLKKWRCSRB-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiadiazole ring fused with a furan ring, and a methoxyphenyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 3-methoxyphenyl-1,3,4-thiadiazole. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and furan ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

713128-09-7

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-19-10-5-2-4-9(8-10)13-16-17-14(21-13)15-12(18)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18)

InChI Key

YOZFGLKKWRCSRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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